molecular formula C25H26N6O2S B11611944 4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11611944
M. Wt: 474.6 g/mol
InChI Key: JWOYFDKTNGHQIF-UHFFFAOYSA-N
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Description

4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, each requiring specific reagents and conditionsThe final step involves the formation of the hydrazone linkage, which is achieved through the reaction of an aldehyde or ketone with hydrazine or its derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.

Scientific Research Applications

4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones and triazine derivatives, such as:

  • 4-({2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-({2-[5-hydroxy-3-(ethylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets 4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H26N6O2S

Molecular Weight

474.6 g/mol

IUPAC Name

6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-pentylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C25H26N6O2S/c1-3-4-10-15-34-25-27-23(32)22(28-29-25)19-13-8-9-14-21(19)26-16-20-17(2)30-31(24(20)33)18-11-6-5-7-12-18/h5-9,11-14,16,30H,3-4,10,15H2,1-2H3,(H,27,29,32)

InChI Key

JWOYFDKTNGHQIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N=CC3=C(NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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